molecular formula C15H21NO3 B15286183 methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate

methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate

Cat. No.: B15286183
M. Wt: 263.33 g/mol
InChI Key: DZNZBIFPILZUCT-UHFFFAOYSA-N
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Description

Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate is a chiral piperidine-substituted benzoate ester characterized by its stereochemistry at the 2R and 4R positions of the piperidine ring. The ethoxy group at the 4-position and the ester moiety at the para position of the benzene ring contribute to its unique physicochemical and biological properties.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

methyl 4-(4-ethoxypiperidin-2-yl)benzoate

InChI

InChI=1S/C15H21NO3/c1-3-19-13-8-9-16-14(10-13)11-4-6-12(7-5-11)15(17)18-2/h4-7,13-14,16H,3,8-10H2,1-2H3

InChI Key

DZNZBIFPILZUCT-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCNC(C1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate typically involves the reaction of 4-ethoxy-2-piperidine with methyl 4-bromobenzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate involves its interaction with specific molecular targets. The piperidine ring and benzoate ester moieties play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Stereochemical Variants

  • (2S,4S)-Diastereomer : Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate () shares the same functional groups but differs in stereochemistry. Synthesis via hydrogenation of a benzyl-protected precursor yields a molecular ion at m/z 264.3 (M+H)+, compared to the (2R,4R) isomer, which may exhibit distinct pharmacokinetic properties due to stereochemical influences on receptor binding .
  • 4-[(2R,4R)-4-Ethoxy-1-(indolylmethyl)piperidyl]benzoic Acid (): This derivative includes an indole-based substituent, increasing molecular weight to 422.5 g/mol.

Piperidine-Substituted Benzoates with Varying Functional Groups

Compound Name Substituents Key Properties Biological Relevance Reference
Methyl 4-[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]benzoate Phenoxyethyl-piperidine m/z 397 (M+H)+; polar surface area ~75 Ų Explored as SHP2 inhibitors for cancer therapy; higher polarity may limit membrane permeability .
Methyl 4-(dimethylamino)benzoate Dimethylamino group Strong electron-donating group (σₚ ~-0.83); λmax ~280 nm (UV) Used in photodynamic therapy; contrasting electronic effects vs. ethoxy group .
Ethyl 4-(2-{4-(tert-butyloxycarbonyl)piperazin-1-yl}ethoxy)benzoate Piperazine-ethoxy Basic nitrogen (pKa ~7.5); improved aqueous solubility Common scaffold in kinase inhibitors; tert-BOC protection aids synthetic flexibility .

Structural Analogs with Modified Ester Groups

  • Ethyl 4-({[(4-oxo-6-propylpyrimidinyl)sulfanyl]acetyl}amino)benzoate (): Incorporates a thioether-linked pyrimidine, enhancing electrophilicity (reactivity in Michael additions). Such modifications are leveraged in prodrug design .

Key Research Findings

  • Neuroprotective Potential: Analogs like methyl 3,4,5-trimethoxybenzoate () demonstrate neuroprotection in PC12 cells under oxidative stress (EC₅₀ ~10 μM), suggesting the benzoate scaffold’s relevance in CNS disorders .
  • Enzyme Inhibition: Piperidine-benzoate hybrids (e.g., ) show nanomolar activity against SHP2, a target in Noonan syndrome and cancers, highlighting the pharmacophore’s versatility .

Biological Activity

Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H21NO3C_{15}H_{21}NO_3 and a molecular weight of 263.33 g/mol. Its structural characteristics include a benzoate moiety linked to a piperidine derivative, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
IUPAC NameMethyl 4-(2-piperidin-1-ylethoxy)benzoate

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The piperidine ring is known for enhancing lipophilicity, facilitating better membrane penetration and bioavailability.

Therapeutic Applications

  • Neurological Disorders : Preliminary studies suggest the compound may exhibit neuroprotective effects and could be beneficial in treating conditions like anxiety and depression.
  • Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents, inhibiting the growth of specific bacterial strains.
  • Anti-inflammatory Properties : There is evidence supporting its role in modulating inflammatory responses, which may have implications for chronic inflammatory diseases.

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that this compound significantly reduced neuronal apoptosis in response to oxidative stress. The compound was administered at doses of 10 mg/kg and showed a marked decrease in markers of oxidative damage compared to control groups.

Case Study 2: Antimicrobial Activity

A recent investigation evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent.

Case Study 3: Anti-inflammatory Effects

In vitro studies revealed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS). This suggests a mechanism by which the compound could mitigate inflammatory processes.

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